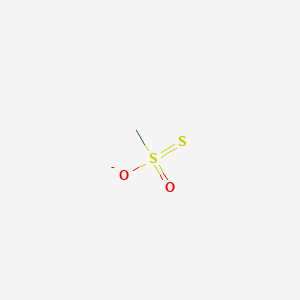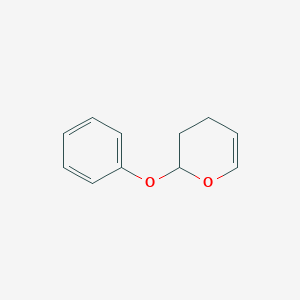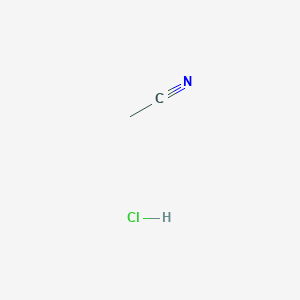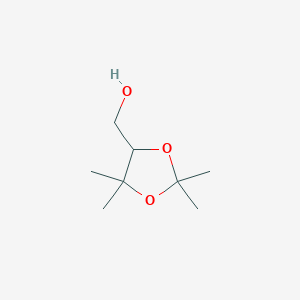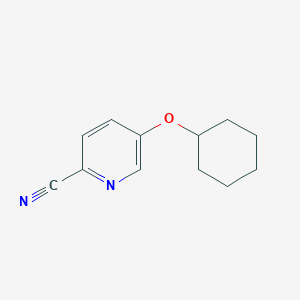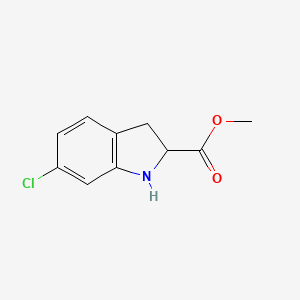
Methyl6-chloroindoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl6-chloroindoline-2-carboxylate is a chemical compound that belongs to the indoline family. Indoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the 6th position and a carboxylate group at the 2nd position of the indoline ring makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl6-chloroindoline-2-carboxylate typically involves the chlorination of indoline-2-carboxylic acid followed by esterification. One common method is to start with indoline-2-carboxylic acid, which is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6th position. The resulting 6-chloro-indoline-2-carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl6-chloroindoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 6-chloro-indoline-2-carboxylic acid or other reduced derivatives.
Oxidation Reactions: Oxidation can lead to the formation of 6-chloro-indole-2-carboxylate derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted indoline derivatives.
Reduction Reactions: Products include reduced forms of the original compound.
Oxidation Reactions: Products include oxidized indole derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl6-chloroindoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand the biological activity of indoline derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and natural product analogs.
Wirkmechanismus
The mechanism of action of Methyl6-chloroindoline-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and carboxylate group play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-nitro-indoline-2-carboxylate
- Methyl 6-amino-indoline-2-carboxylate
- Methyl 6-bromo-indoline-2-carboxylate
Uniqueness
Methyl6-chloroindoline-2-carboxylate is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to other halogenated indoline derivatives. The chlorine atom enhances the compound’s ability to participate in substitution reactions and influences its binding affinity to biological targets .
Eigenschaften
Molekularformel |
C10H10ClNO2 |
|---|---|
Molekulargewicht |
211.64 g/mol |
IUPAC-Name |
methyl 6-chloro-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H10ClNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-3,5,9,12H,4H2,1H3 |
InChI-Schlüssel |
GWPMWXHPXNFEDW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC2=C(N1)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(Pyridin-4-yl)-2-azaspiro[4.5]decane](/img/structure/B8625855.png)



![[4-(4-Benzyloxy-phenyl)-1-methyl-cyclohex-3-enyl]-methanol](/img/structure/B8625899.png)
![Thieno[2,3-c]pyridin-5-ol](/img/structure/B8625910.png)
